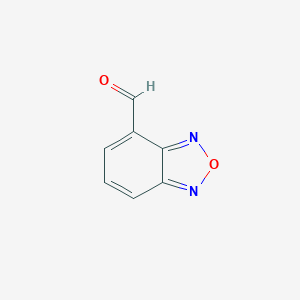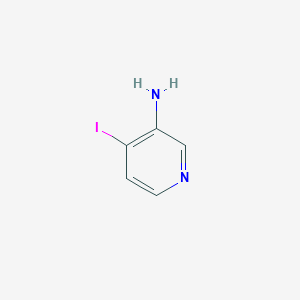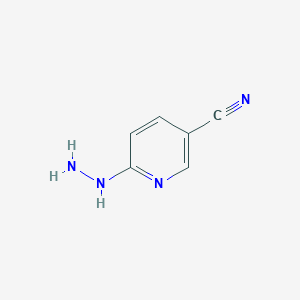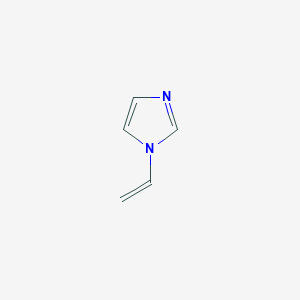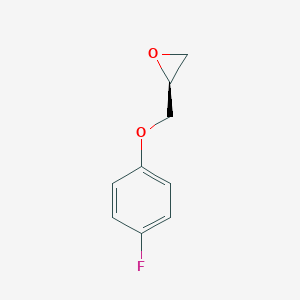![molecular formula C20H20FNO3S B028027 [5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate CAS No. 1127252-92-9](/img/structure/B28027.png)
[5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate
Descripción general
Descripción
Synthesis Analysis
Synthesis of complex molecules like the one often involves multistep chemical reactions, utilizing precursor compounds to build the desired structure. Similar compounds have been synthesized through reactions involving ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates to give pyran, pyridine, and pyridazine derivatives (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). Such methodologies could potentially be adapted for the synthesis of the target molecule by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of complex heterocyclic compounds is often elucidated using techniques like NMR, mass spectroscopy, and X-ray crystallography. These methods help in understanding the arrangement of atoms within the molecule and are crucial for determining its chemical behavior and reactivity. For example, the crystal structure of related compounds provides insight into molecular conformations and potential intermolecular interactions, which are vital for predicting the compound's physical and chemical properties (Kumara et al., 2019).
Chemical Reactions and Properties
The reactivity of such molecules can be explored through their involvement in various chemical reactions, including cyclizations, substitutions, and addition reactions. These reactions can modify the molecular structure, leading to new compounds with distinct properties. The synthesis and reactivity of similar molecules have been documented, providing a basis for understanding the potential chemical behavior of the target compound (Davies et al., 1976).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are influenced by its molecular structure. For instance, the crystal structure analysis of related compounds can reveal information about molecular packing, hydrogen bonding, and other non-covalent interactions, which are crucial for understanding the compound's physical state and behavior under different conditions (Lee et al., 2009).
Aplicaciones Científicas De Investigación
Biotransformation and Metabolic Pathways
- The compound, known as prasugrel, undergoes biotransformation to its active metabolite through ester bond hydrolysis, forming the thiolactone intermediate, followed by cytochrome P450–mediated metabolism. Human liver and intestinal carboxylesterases (hCE1 and hCE2) play a crucial role in this process, with hCE2 showing significantly greater hydrolysis activity than hCE1 (Williams et al., 2008).
Structural Characteristics
- Structurally, prasugrel features a tetrahydrothienopyridine system, with the tetrahydropyridine ring showing a half-chair conformation. This structure contributes to its potency as a platelet P2Y12 receptor blocker, surpassing the efficacy of clopidogrel, a previously used agent (Wang, Zhao, & Xu, 2010).
Synthesis Pathways
- The synthesis of 2-Oxo-5,6,7,7a-tetrahydrothieno[3,2-c]pyridine, a key intermediate of prasugrel, involves multiple steps including Vilsmerier reaction and cyclization. This synthesis pathway provides insights into the chemical processes and yields involved in creating such compounds (Zhong Weihui, 2013).
Pharmacological Applications
- Prasugrel is studied for its potential pharmacological applications, including its role as a platelet aggregation inhibitor. Such studies explore its effectiveness compared to other agents like Clopidogrel and its potential use in preventing blockages in the arteries, which is critical in cardiovascular diseases (Challa, Mamidisetty, Ghanta, & Padi, 2014).
Antifibrotic Activities
- Research into similar compounds, like substituted 1-(2-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitriles, reveals antifibrotic activities. Such studies are crucial in exploring new therapeutic avenues for fibrotic diseases (Ismail & Noaman, 2005).
Safety And Hazards
Propiedades
IUPAC Name |
[5-[1-(2-fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3S/c1-12(23)25-18-10-14-11-22(9-8-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21/h2-5,10,13,19H,6-9,11H2,1H3/i6D2,7D2,13D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGLZDAWLRGWQN-GEXSZOTCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])C(=O)C(C2=CC=CC=C2F)N3CCC4=C(C3)C=C(S4)OC(=O)C)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prasugrel-d5 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



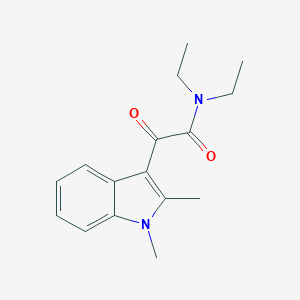
![N-butyl-5-propylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B27949.png)
![2-chloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B27950.png)

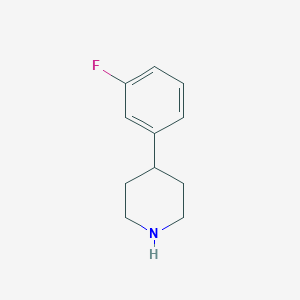
![N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B27957.png)

